![molecular formula C19H12Cl3NO3S B3037360 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether CAS No. 477869-50-4](/img/structure/B3037360.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether (CPSNE) is an organic compound that has numerous applications in scientific research. It is a versatile compound that can be used to study a variety of biochemical and physiological processes. Additionally, it has been used in the synthesis of a variety of other compounds, making it a useful tool in the laboratory.
Scientific Research Applications
Synthesis and Properties of Polymers
Poly(sulfone ether amide amide)s Synthesis : This research involves the synthesis of a new sulfone ether amide diamine, leading to the creation of poly(sulfone ether amide amide)s. These polymers are notable for their solubility, thermal behavior, and thermal stability, making them potentially useful in high-performance applications (Mehdipour‐Ataei et al., 2005).
Phthalazinone Poly(Aryl Ether Sulfone Ketone) Development : This study focuses on the creation of a novel heat-resistant phthalazinone poly(aryl ether sulfone ketone) (PPESK), which exhibits high thermal stability and can form flexible, yellowish, transparent films. The study underscores the polymer's improved heat-resistance properties after curing (Xuan, Gao, Huang, & Jian, 2003).
Development of Thermally Stable Polyimides : Research has been conducted on the synthesis of novel aromatic poly(sulfone ether ester imide)s, demonstrating high thermal stability. This highlights the potential of these materials in applications requiring resistance to high temperatures (Mehdipour‐Ataei, 2005).
Novel Poly(sulfone ether imide)s : The study details the synthesis of a sulfone ether diamine and its subsequent use in creating poly(sulfone ether imide)s. These materials are characterized by their thermal stability, solubility, and mechanical properties, making them suitable for a variety of engineering applications (Abbasi, Mehdipour‐Ataei, & Khademinejad, 2015).
Material Characterization and Applications
Characterization of Aromatic Polyimides : This research involves synthesizing transparent polyimides with high refractive indices and small birefringences, along with good thermomechanical stabilities. Such materials could be beneficial in optics and electronics (Tapaswi et al., 2015).
Investigation of Microbial Growth Inhibition : A study on the antimicrobial activities of derivatives of benzyl phenyl sulfide, including 4-nitrobenzyl phenyl sulfide, reveals that certain compounds exhibit strong inhibitory effects against various microbial strains. This suggests potential applications in biocontrol and antimicrobial materials (Hatano et al., 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO3S/c20-13-2-5-15(6-3-13)27-19-8-1-12(9-17(19)23(24)25)11-26-18-10-14(21)4-7-16(18)22/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWLYCFQIQFCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151017 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477869-50-4 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477869-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[(2,5-dichlorophenoxy)methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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